3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H4Cl2N2O2 . It is a key intermediate for preparing sulfonylurea herbicides .
Synthesis Analysis
The synthesis of “this compound” starts from trichloroacetonitrile and methyl cyanoacetate. The first step produces 2-cyano-3-amino-4,4,4-trichloro-2-methyl crotonate. Then, cyclization is realized by the reaction of hydrazine hydrate, producing ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. After diazotization by HNO2/CuCl and methylation using methyl sulfate, the target compound is obtained. The yields of the above steps are in the range of 85-90% .
Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by IR, MS, and H NMR . Pyrazoles are a class of five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization, diazotization, and methylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C5H4Cl2N2O2) and its role as a key intermediate in the synthesis of certain herbicides .
Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, such as the studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves experimental and theoretical approaches. These investigations include nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical studies use density functional theory (DFT) for understanding electronic transitions within these molecules (Viveka et al., 2016).
Functionalization Reactions
Functionalization reactions involving pyrazole-3-carboxylic acid derivatives are studied for their yield and reaction mechanisms. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various products via reaction with different compounds is of interest, revealing insights into the structures of the synthesized compounds through spectroscopic methods (İ. Yıldırım et al., 2005).
Solid-State Properties
The structural and dynamic properties of simple pyrazole-4-carboxylic acids in solid states are another area of focus. Polymorphism and solid-state proton transfer (SSPT) are aspects explored, with studies on compounds like 1H-pyrazole-4-carboxylic acid providing valuable data based on crystallographic results and solid-state NMR (Infantes et al., 2013).
Coordination Complex Synthesis
The synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives, including studies of their crystallization and chelation properties with various metals, are significant. These compounds have potential applications in the field of coordination chemistry (Radi et al., 2015).
Nonlinear Optical (NLO) Materials
Pyrazole derivatives are also investigated for their potential as nonlinear optical materials. Optical nonlinearity in chloroform solution, studied using laser pulses, indicates potential applications in optical limiting (Chandrakantha et al., 2013).
Corrosion Inhibitors
Research into pyrazole derivatives as corrosion inhibitors for steel in acidic environments is another application. Studies include the evaluation of pyrazole compounds' efficiency in reducing corrosion rates and their adsorption properties on steel surfaces (Herrag et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 3254±370 °C, and its predicted density is 173±01 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could protect cells from oxidative stress induced by d-serine .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This suggests that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid could potentially influence cell function by impacting cellular metabolism.
Molecular Mechanism
Related pyrazole compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that this compound could potentially exert its effects through similar mechanisms .
Temporal Effects in Laboratory Settings
Related pyrazole compounds have been shown to exhibit solid-state proton transfer (SSPT), which could potentially influence the stability and degradation of this compound over time .
Metabolic Pathways
Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that this compound could potentially interact with this enzyme .
Properties
IUPAC Name |
3,5-dichloro-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIWOSRSLNHLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134589-53-0 |
Source
|
Record name | 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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